Ethyl 4-(4-chlorophenoxy)-3-oxobutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(4-chlorophenoxy)-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-2-16-12(15)7-10(14)8-17-11-5-3-9(13)4-6-11/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLRHDAZDZLFDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)COC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for Ethyl 4 4 Chlorophenoxy 3 Oxobutanoate
Direct Synthesis of the β-Keto Ester Core
The formation of the β-keto ester backbone is the initial critical phase in the synthesis. This can be approached through classical condensation reactions or by functionalizing readily available acetoacetate (B1235776) derivatives.
Established Condensation Reactions (e.g., Claisen-type, malonate-based approaches)
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize β-keto esters. uomustansiriyah.edu.iqorganic-chemistry.orgopenstax.org The reaction involves the base-promoted condensation of two ester molecules. openstax.org In a crossed Claisen condensation, two different esters can be used. For the synthesis of a butanoate core, this would typically involve the reaction of an acetate (B1210297) ester with another ester. The mechanism proceeds via the formation of an ester enolate, which then acts as a nucleophile, attacking the carbonyl group of a second ester molecule. uomustansiriyah.edu.iqopenstax.org The subsequent loss of an alkoxide leaving group from the tetrahedral intermediate yields the β-keto ester. openstax.org To drive the reaction to completion, a full equivalent of base is often required, as the resulting β-keto ester is acidic and is deprotonated by the base. openstax.org
Malonate-based approaches offer an alternative route. While not a direct condensation to the target, diethyl malonate and its derivatives are common starting points for creating more complex carbon skeletons which can be later converted to the desired β-keto ester.
Esterification and Acetoacetate Functionalization Strategies
An alternative and widely used strategy involves the functionalization of a pre-existing β-keto ester, such as ethyl acetoacetate. This compound serves as a versatile building block. The synthesis of the necessary precursor, ethyl 4-chloroacetoacetate, can be achieved by the chlorination of ethyl acetoacetate. chemicalbook.compatsnap.com One preparative method involves reacting ethyl acetoacetate with sulfuryl chloride, often at cooled temperatures (0-5°C), to selectively introduce a chlorine atom at the C-4 (gamma) position. patsnap.com Another approach involves generating the lithium dienolate of ethyl acetoacetate using a strong base like n-butyllithium and diisopropylamine, followed by reaction with a chlorinating agent. chemicalbook.com
A different route to the 4-halo-β-keto ester core is a modified Reformatsky reaction. This method synthesizes ethyl 4-haloacetoacetates by reacting an ethyl haloacetate with magnesium in a chlorinated hydrocarbon solvent like dichloromethane. google.com This process avoids the use of highly flammable solvents like ether and proceeds through the formation of a magnesium enolate complex, which is then hydrolyzed to yield the product. google.com
Introduction of the 4-Chlorophenoxy Moiety
Once the reactive β-keto ester precursor, typically ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate, is synthesized, the next crucial step is the introduction of the 4-chlorophenoxy group.
Phenoxylation Reactions via Nucleophilic Substitution (e.g., from 4-chlorophenate)
The most direct method for attaching the 4-chlorophenoxy group is through a nucleophilic substitution reaction. This is a specific type of Williamson ether synthesis. In this reaction, 4-chlorophenol (B41353) is first deprotonated by a suitable base, such as sodium hydride (NaH), to form the more nucleophilic sodium 4-chlorophenate. chemicalbook.com This phenoxide then attacks the electrophilic C-4 carbon of a precursor like ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate, displacing the halide ion to form the desired ether linkage. chemicalbook.comnih.gov The reaction is typically carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com
The general reliability of this approach is demonstrated in related syntheses where various substituted anilines are reacted with ethyl 4-chloroacetoacetate to form γ-anilino-β-ketoesters, highlighting the utility of direct substitution at the C-4 position. nih.gov
Table 1: Example of Nucleophilic Substitution for Ether Formation This table is analogous to the target synthesis, showing the reaction of a nucleophile with a 4-haloacetoacetate precursor.
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Reference |
| Benzyl alcohol | Ethyl 4-bromoacetoacetate | NaH | THF | Ethyl 4-(benzyloxy)-3-oxobutanoate | 88.5% | chemicalbook.com |
| 4-Fluorophenyl-methylamine | Ethyl 4-chloroacetoacetate | NaHCO₃/NaI | CH₃CN | Ethyl 4-((4-fluorophenyl)(methyl)amino)-3-oxobutanoate | 87% | nih.gov |
Chemoselective Functionalization at the C-4 Position
A key aspect of the phenoxylation reaction is its chemoselectivity. The ethyl 4-haloacetoacetate molecule possesses multiple reactive sites: the ester carbonyl, the ketone carbonyl, and the acidic α-hydrogens between them. However, the carbon bearing the halogen (C-4) is highly activated towards nucleophilic substitution. This is because it is an α-carbon to a carbonyl group, which makes the attached halogen a good leaving group. Under the conditions typically employed for the Williamson ether synthesis (using a phenoxide as the nucleophile), the reaction proceeds selectively at the C-4 position. nih.gov The use of a relatively soft nucleophile like a phenoxide favors substitution over elimination or reactions at the other carbonyl centers. This selective reactivity allows for the direct and efficient construction of the target molecule without the need for extensive protecting group strategies. nih.gov
Process Optimization and Scalability Considerations
For industrial production, optimizing the synthesis for efficiency, cost-effectiveness, and safety is paramount. Key parameters for optimization include reaction temperature, solvent choice, catalyst systems, and purification methods. For instance, in the synthesis of ethyl 4-chloroacetoacetate, controlling the temperature during the addition of sulfuryl chloride is critical to prevent side reactions. patsnap.com
The choice of solvent systems can significantly impact reaction efficiency and product isolation. In related bioprocesses for the reduction of similar ketoesters, two-phase systems (e.g., water/n-butyl acetate) have been successfully employed. koreascience.krresearchgate.net Such systems can reduce substrate inhibition, improve catalyst stability, and simplify product separation, which are all important considerations for scaling up a process. koreascience.krresearchgate.net
Furthermore, the development of robust and reusable catalysts is a major goal for process optimization. While the chemical syntheses described often use stoichiometric amounts of base, exploring catalytic versions can improve atom economy and reduce waste. In related fields, the thermostability of enzymes used in the synthesis of chiral building blocks from these precursors has been improved through directed evolution, allowing reactions to run at higher temperatures and concentrations, leading to significantly higher space-time yields and easier scalability. nih.gov These principles of catalyst improvement and reaction condition optimization are directly applicable to enhancing the large-scale synthesis of Ethyl 4-(4-chlorophenoxy)-3-oxobutanoate.
Influence of Catalysis (e.g., Brønsted/Lewis acids, ion exchange resins)
The formation of the crucial nucleophile, the 4-chlorophenoxide ion, is achieved by deprotonating 4-chlorophenol with a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). In this context, the base is a stoichiometric reagent rather than a catalyst. However, modern catalytic methods can be employed to facilitate the interaction between the reactants, especially when they exist in different phases.
Phase-Transfer Catalysis (PTC): In the synthesis of aryloxy esters, where the phenoxide may be in an aqueous or solid phase and the alkylating agent (Ethyl 4-chloro-3-oxobutanoate) is in an organic phase, phase-transfer catalysts are exceptionally effective. slideshare.net These catalysts, typically quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB), act as a shuttle for the phenoxide anion, transporting it from the aqueous phase into the organic phase where the reaction can occur. utahtech.eduyoutube.comyoutube.com This technique avoids the need for expensive, anhydrous, polar aprotic solvents and can significantly accelerate the reaction rate under mild conditions. youtube.com
Ion Exchange Resins: As a heterogeneous catalytic option, ion exchange resins offer significant advantages, particularly from a green chemistry perspective.
Basic Anion Exchange Resins: These solid-supported catalysts can serve as the base to deprotonate the phenol (B47542). alfa-chemistry.com The phenoxide, once formed on the resin surface, can then react with the haloester. The key benefits include simplified workup, as the catalyst can be removed by simple filtration, and the potential for catalyst regeneration and reuse, which is both economical and environmentally friendly. samyangtrilite.comnih.gov
Acidic Cation Exchange Resins: While strongly acidic cation exchange resins are used in some etherification processes, such as the reaction between a phenol and an alcohol at high temperatures (110-130°C), they are not suitable for the Williamson synthesis with an alkyl halide, which proceeds via an SN2 mechanism requiring a strong nucleophile (the phenoxide). google.comgoogle.com
The table below summarizes the influence of these catalytic systems on the synthesis.
| Catalyst System | Role & Mechanism | Advantages | Disadvantages |
| None (Stoichiometric Base) | Base (e.g., NaOH, KOH) deprotonates phenol to form the nucleophile. | Simple, inexpensive reagents. | May require specific solvents; can lead to multiphase system requiring vigorous mixing. |
| Phase-Transfer Catalyst (PTC) | Solubilizes the phenoxide anion in the organic phase to react with the haloester. utahtech.eduyoutube.com | Mild reaction conditions, increased reaction rates, high yields, compatible with aqueous/organic biphasic systems. slideshare.net | Catalyst must be separated from the product; potential for contamination. |
| Basic Ion Exchange Resin | Acts as a solid-supported base for deprotonating the phenol. alfa-chemistry.com | Easy separation of catalyst (filtration), catalyst is reusable, environmentally friendly. samyangtrilite.com | Can have lower reaction rates compared to homogeneous bases; potential for reduced activity over time. samyangtrilite.com |
Green Chemistry Principles in Synthetic Design
Applying green chemistry principles to the synthesis of this compound can enhance its environmental sustainability and economic viability. Key considerations include the use of safer solvents, catalytic efficiency, and process intensification.
Catalyst Selection and Recyclability: The use of heterogeneous catalysts like basic ion exchange resins aligns perfectly with green chemistry principles. alfa-chemistry.com These catalysts minimize waste by being easily separable from the reaction mixture and are often reusable for multiple cycles. samyangtrilite.com Similarly, phase-transfer catalysts, while homogeneous, are used in small quantities and can sometimes be recovered and reused, making the process more efficient and reducing waste. youtube.com
Solvent Choice: The ideal green synthesis would be performed in water or a biodegradable solvent, or under solvent-free conditions. While water can be used in PTC-mediated Williamson synthesis, the choice of organic solvent is critical. Moving away from hazardous solvents like DMF towards greener alternatives such as acetone (B3395972) or ethyl acetate is a key goal.
Atom Economy: The Williamson ether synthesis itself has a reasonably good atom economy, with the main byproduct being a simple salt (e.g., sodium chloride).
Reactivity Profiles and Transformational Chemistry of Ethyl 4 4 Chlorophenoxy 3 Oxobutanoate
Stereoselective Reduction of the Ketone Functionality
The conversion of the prochiral ketone in ethyl 4-(4-chlorophenoxy)-3-oxobutanoate to a chiral hydroxyl group is a critical transformation. Both biocatalytic and chemical methods have been developed to achieve high levels of stereoselectivity, yielding valuable chiral hydroxy esters.
Biocatalytic Asymmetric Reductions to Chiral Hydroxy Esters
Biocatalysis has emerged as a powerful and environmentally benign approach for the asymmetric reduction of this compound. This methodology leverages the inherent stereoselectivity of enzymes and whole-cell microorganisms to produce enantiomerically pure hydroxy esters. These biocatalytic methods are lauded for their mild reaction conditions, high yields, and exceptional enantioselectivity. nih.gov
Various yeast strains have been successfully employed for the asymmetric reduction of β-keto esters. These whole-cell biocatalysts offer a cost-effective and readily available source of reductases.
Kluyveromyces marxianus : This yeast has been utilized in the bioreduction of various β-ketoesters. researchgate.net Studies on related compounds have shown that free cells of Kluyveromyces marxianus can achieve high conversion rates. researchgate.net
Saccharomyces cerevisiae : Commonly known as baker's yeast, Saccharomyces cerevisiae is a widely used biocatalyst for the reduction of ketones. studycorgi.comethz.ch Research has demonstrated its ability to reduce ethyl 4-chloro-3-oxobutanoate, with some studies focusing on enhancing enantioselectivity by using additives like allyl alcohol. researchgate.net The presence of multiple carbonyl-reducing enzymes in yeast can sometimes lead to variable enantioselectivity. studycorgi.com
Candida parapsilosis : Resting cells of Candida parapsilosis ATCC 7330 have been optimized for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to its corresponding (S)-hydroxy ester. nih.gov Under optimized conditions, this method has achieved a high concentration of the desired product with excellent enantiomeric excess (>99%) and an isolated yield of 95%. nih.gov Candida magnoliae has also been noted for its ability to reduce ethyl 4-chloroacetoacetate, a similar substrate, to the (S)-enantiomer with high enantiomeric excess, especially after heat treatment of the cells. nih.govnih.gov
Interactive Table: Yeast-Mediated Reduction of Ethyl 4-chloro-3-oxobutanoate and Analogs
| Yeast Strain | Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield | Reference |
| Candida parapsilosis ATCC 7330 | Ethyl 4-chloro-3-oxobutanoate | (S) | >99% | 95% | nih.gov |
| Candida magnoliae | Ethyl 4-chloroacetoacetate | (S) | 96.6% (99% after heat treatment) | 90 g/L | nih.gov |
| Saccharomyces cerevisiae | Ethyl 4-chloro-3-oxobutanoate | L- and D- | - | - | researchgate.net |
| Kluyveromyces marxianus | Ethyl 4-chloroacetoacetate | - | 81% | 95% | researchgate.net |
The use of isolated enzymes, particularly carbonyl reductases, offers a more controlled approach to asymmetric reduction, often leading to higher selectivity and efficiency. These enzymes, frequently sourced from microorganisms, catalyze the reduction of the keto group with high stereospecificity.
For instance, a carbonyl reductase from Chryseobacterium sp. CA49, ChKRED20, has been shown to effectively catalyze the bioreduction of ethyl 4-chloro-3-oxobutanoate to its (S)-hydroxy derivative with over 99.5% enantiomeric excess. nih.gov Similarly, carbonyl reductases from the yeast Pichia stipitis have demonstrated potential for the industrial production of (S)-ethyl 4-chloro-3-hydroxybutanoate with greater than 99% enantiomeric excess. nih.govgoogle.com Recombinant E. coli cells have been engineered to express carbonyl reductase genes from sources like Candida magnoliae and aldehyde reductase genes from Sporobolomyces salmonicolor to facilitate these reductions. nih.gov These systems often incorporate a cofactor regeneration system, such as glucose dehydrogenase, to recycle the necessary NADPH. nih.govnih.gov
The stereochemical outcome of biocatalytic reductions is highly sensitive to several factors. The structure of the substrate itself plays a crucial role. For example, the presence and nature of substituents near the ketone can significantly influence enzyme binding and the direction of hydride attack.
The reaction environment is also a critical determinant of enantiomeric excess. Key parameters include:
pH and Temperature : Optimizing pH and temperature can enhance enzyme activity and stability, leading to improved stereoselectivity. nih.gov
Co-substrate and Cofactor : The choice of co-substrate for cofactor regeneration (e.g., glucose for NADPH regeneration) and the concentration of the cofactor are vital for efficient catalysis. nih.gov
Reaction Medium : The use of biphasic systems, such as an organic solvent-water mixture, can overcome substrate instability and product inhibition, thereby improving yields and turnover numbers. nih.govnih.gov For instance, an n-butyl acetate-water system was effective in the reduction of ethyl 4-chloro-3-oxobutanoate. nih.gov
Pre-treatment of Biocatalyst : Heat treatment of acetone-dried yeast cells has been shown to increase the optical purity of the product by potentially deactivating enzymes that produce the undesired enantiomer. nih.gov Additives like allyl alcohol can also act as inhibitors for specific yeast enzymes to favor the formation of one enantiomer over the other. researchgate.net
High Substrate Concentration : Developing robust biocatalysts that can tolerate and convert high concentrations of the substrate is a primary goal. nih.gov
Cofactor Regeneration Systems : Integrating an efficient in-situ cofactor regeneration system, often by co-expressing a second enzyme like glucose dehydrogenase, is crucial to reduce the cost associated with adding stoichiometric amounts of expensive cofactors like NADPH. nih.govnih.gov
Fed-batch Strategies : A fed-batch approach, where the substrate is added incrementally, can mitigate issues of substrate inhibition and instability, allowing for higher product accumulation. nih.gov
Immobilization : Immobilizing enzymes or whole cells can enhance their stability and allow for easier separation and reuse, which is beneficial for continuous processing.
Biphasic Systems : As mentioned, using two-phase solvent systems can improve reaction performance by overcoming substrate limitations and facilitating product recovery. nih.govresearchgate.net
Chemical Reduction Methodologies (e.g., Hydride Reagents)
While biocatalytic methods offer high stereoselectivity, chemical reduction using hydride reagents is a common alternative. These reagents are powerful and can effectively reduce the ketone functionality of this compound.
More potent hydride reagents like lithium aluminum hydride (LiAlH₄) are also capable of reducing the ketone. tcichemicals.comdavuniversity.org However, LiAlH₄ is a less selective reagent and can also reduce the ester functionality to a primary alcohol, leading to the formation of byproducts if the reaction conditions are not carefully controlled. harvard.educhegg.com The reduction of esters with LiAlH₄ typically proceeds to the corresponding alcohol. davuniversity.org
Reactions at the α-Carbon and Ester Group
The reactivity of this compound is largely dictated by the presence of the β-keto ester functionality. This arrangement of functional groups confers a unique chemical behavior, particularly at the α-carbon and the ethyl ester group, making it a versatile intermediate in organic synthesis.
Nucleophilic Additions and Substitutions
The methylene (B1212753) group situated between the two carbonyl groups (the α-carbon) of β-keto esters is notably acidic. This increased acidity is due to the electron-withdrawing effects of the adjacent carbonyls, which stabilize the resulting carbanion (enolate) through resonance. This property is central to the diverse reactivity of this compound at the α-position.
Treatment of a β-keto ester with a suitable base, such as an alkoxide, leads to the deprotonation of the α-carbon, forming a nucleophilic enolate. This enolate can then participate in various nucleophilic addition and substitution reactions. A prominent example of such a reaction is alkylation. The enolate can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position. This allows for the introduction of a wide range of alkyl groups.
While specific studies detailing the alkylation of this compound are not extensively documented in publicly available literature, the general mechanism for the alkylation of β-keto esters is well-established and is expected to apply to this compound. The process typically involves the initial formation of the enolate, followed by the nucleophilic attack on an alkyl halide. The choice of base and reaction conditions can influence the extent of alkylation, with the possibility of both mono- and di-alkylation at the α-carbon.
The general scheme for the alkylation of a β-keto ester is presented below:
Step 1: Enolate Formation
Step 2: Nucleophilic Substitution
| Reactant | Reagent | Product | Reaction Type |
| This compound | 1. Sodium ethoxide 2. Alkyl halide (R-X) | Ethyl 2-alkyl-4-(4-chlorophenoxy)-3-oxobutanoate | α-Alkylation |
Hydrolysis and Transesterification of the Ethyl Ester
The ethyl ester group of this compound can undergo hydrolysis and transesterification reactions, which are fundamental transformations of esters.
Hydrolysis:
Hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Base-catalyzed hydrolysis, also known as saponification, is generally an irreversible process that involves the reaction of the ester with a strong base, such as sodium hydroxide (B78521). The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the carboxylic acid. The resulting β-keto acid is often unstable and can undergo decarboxylation upon heating to yield a ketone.
Transesterification:
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by an acid or a base. For β-keto esters, a variety of catalysts have been shown to be effective, including protic acids, Lewis acids, organic bases, and enzymes. rsc.org The choice of catalyst and reaction conditions can allow for the selective transesterification of the β-keto ester in the presence of other ester functionalities. rsc.org
This reaction is particularly useful for modifying the ester group to introduce different alkyl or aryl moieties, which can alter the physical and chemical properties of the molecule. The reaction is an equilibrium process, and to drive it to completion, it is common to use a large excess of the alcohol or to remove the liberated ethanol (B145695) from the reaction mixture.
| Reaction Type | Reagents/Catalysts | Product |
| Acid-Catalyzed Hydrolysis | H3O+, heat | 4-(4-chlorophenoxy)-3-oxobutanoic acid |
| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH, H2O, heat 2. H3O+ | 4-(4-chlorophenoxy)-3-oxobutanoic acid |
| Transesterification | R'OH, Acid or Base Catalyst | Alkyl 4-(4-chlorophenoxy)-3-oxobutanoate |
Specific Functional Group Transformations (e.g., epoxide formation)
Beyond the reactions at the α-carbon and the ester group, the other functional groups within this compound can also undergo specific transformations. The ketone carbonyl group, for instance, can be a site for various reactions.
One potential transformation, although not directly reported for this specific compound, is the formation of an epoxide. Generally, the synthesis of α,β-epoxy ketones can be achieved from α,β-unsaturated ketone precursors. google.com Therefore, a plausible route to an epoxide derivative of this compound would first involve the introduction of a double bond in conjugation with the ketone. This could potentially be achieved through an α-halogenation reaction followed by elimination.
Once the α,β-unsaturated ketone is formed, it can be subjected to epoxidation conditions. A common method for the epoxidation of α,β-unsaturated ketones is the Weitz-Scheffer reaction, which utilizes basic hydrogen peroxide. Other reagents, such as meta-chloroperoxybenzoic acid (m-CPBA), can also be employed.
The reactivity of the 4-chlorophenoxy group is generally limited under the conditions used for modifying the keto-ester portion of the molecule. The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the chlorine atom and the ether linkage. However, under harsh conditions, nucleophilic aromatic substitution of the chloride is a possibility.
It is important to note that the specific reaction pathways and the feasibility of such transformations would require experimental validation for this compound.
| Starting Material | Transformation | Reagents | Potential Product |
| This compound | α,β-Unsaturation followed by Epoxidation | 1. Halogenating agent, base 2. H2O2, base (e.g., NaOH) | Ethyl 2,3-epoxy-4-(4-chlorophenoxy)butanoate |
Derivatization Strategies and Synthesis of Analogues and Heterocyclic Systems
Preparation of Chiral Ethyl 4-(4-chlorophenoxy)-3-hydroxybutanoate Stereoisomers
The ketone at the C-3 position of ethyl 4-(4-chlorophenoxy)-3-oxobutanoate is a prime target for stereoselective reduction, yielding the chiral alcohol ethyl 4-(4-chlorophenoxy)-3-hydroxybutanoate. These chiral hydroxyesters are valuable synthons for the preparation of enantiomerically pure pharmaceuticals.
One common approach is the chemical reduction using agents like sodium borohydride (B1222165) (NaBH₄). The reduction of the keto group in 2-(4-chlorophenoxy)-3-oxoalkanoates with NaBH₄ at 0°C affords the corresponding 2-(4-chlorophenoxy)-3-hydroxyalkanoates in very high yields, though with variable diastereoselectivity. researchgate.net
For achieving high enantiomeric excess, microbial reduction methods have proven highly effective for structurally related ketoesters. For instance, various yeast strains have been screened for their ability to reduce ethyl 4-chloroacetoacetate (a close analogue) to ethyl (S)-4-chloro-3-hydroxybutanoate. nih.gov Strains of Candida magnoliae have been shown to produce the (S)-enantiomer with high enantiomeric excess (e.e.), which can be further increased by heat-treating the cells. nih.gov Similarly, dechlorinase-producing microorganisms and other enzymes like carbonyl reductase from Burkholderia gladioli are used to synthesize specific stereoisomers of 4-chloro-3-hydroxybutyrate. dntb.gov.ua These biocatalytic methods are often favored for their high stereoselectivity and environmentally benign reaction conditions. The synthesis of (R)-4-cyano-3-hydroxy ethyl butyrate (B1204436) can also be achieved from (S)-4-chloro-ethyl 3-hydroxybutanoate using halogenohydrin dehalogenase, highlighting an enzymatic pathway to convert between related chiral molecules. google.com
| Method | Substrate | Product | Key Features | Reference(s) |
| Chemical Reduction | Ethyl 2-(4-chlorophenoxy)-3-oxoalkanoates | Ethyl 2-(4-chlorophenoxy)-3-hydroxyalkanoates | High yield with NaBH₄; variable diastereoselectivity. | researchgate.net |
| Microbial Reduction | Ethyl 4-chloroacetoacetate | Ethyl (S)-4-chloro-3-hydroxybutanoate | High enantiomeric excess (up to 99% e.e.) using Candida magnoliae. | nih.gov |
| Enzymatic Synthesis | (S)-4-chloro-ethyl 3-hydroxybutanoate | (R)-4-cyano-3-hydroxy ethyl butyrate | Uses halogenohydrin dehalogenase for conversion. | google.com |
Construction of Pharmacologically Relevant Analogues (e.g., Clofibrate Analogues)
This compound serves as a key precursor for synthesizing structural analogues of fibrate drugs, such as clofibrate. researchgate.netnih.gov Fibrates are a class of lipid-lowering agents that act by activating the peroxisome proliferator-activated receptor-alpha (PPARα). researchgate.net The synthesis of novel analogues allows for the exploration of structure-activity relationships to develop compounds with improved pharmacological profiles.
A synthetic strategy involves the reaction of 3-oxoalkanoates with sulfuryl chloride (SO₂Cl₂) to produce 2-chloro-3-oxoalkanoates. Subsequent nucleophilic substitution with sodium or cesium 4-chlorophenate yields 2-(4-chlorophenoxy)-3-oxoalkanoates, including the title compound's structural isomers. researchgate.net These ketoesters can then be reduced with NaBH₄ to their corresponding hydroxyalkanoate analogues. researchgate.net While these specific newly synthesized analogues did not show significant PPARα activation, the synthetic route demonstrates the utility of the core structure in generating a library of related compounds for biological screening. researchgate.net The parent drug, clofibrate, is typically synthesized from p-chlorophenol, acetone (B3395972), and chloroform, followed by esterification, a different route that nonetheless results in a related 2-(4-chlorophenoxy) moiety. orientjchem.orgchemicalbook.com
| Analogue Class | General Structure | Synthetic Precursor | Reference(s) |
| Ethyl 2-(4-chlorophenoxy)-3-oxoalkanoates | R-CO-CH(O-C₆H₄-Cl)-COOEt | 2-Chloro-3-oxoalkanoates | researchgate.net |
| Ethyl 2-(4-chlorophenoxy)-3-hydroxyalkanoates | R-CH(OH)-CH(O-C₆H₄-Cl)-COOEt | Ethyl 2-(4-chlorophenoxy)-3-oxoalkanoates | researchgate.net |
Cyclization Reactions for Heterocyclic Scaffolds
The 1,3-dicarbonyl nature of this compound makes it an ideal substrate for condensation reactions with dinucleophiles to construct a variety of heterocyclic rings.
Pyrazoles and their oxo-derivatives, pyrazolones, are important heterocyclic motifs in medicinal chemistry. The Knorr pyrazole (B372694) synthesis is a classical method for their preparation, involving the condensation of a β-ketoester with a hydrazine (B178648) derivative. nih.gov
By reacting this compound with hydrazine hydrate (B1144303) or substituted hydrazines (e.g., phenylhydrazine), the corresponding pyrazolone (B3327878) ring can be formed. The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration. This provides a direct route to 4-((4-chlorophenoxy)methyl)-substituted pyrazolones, which can be further modified. General procedures for synthesizing pyrazolones often involve stirring the β-ketoester and hydrazine in a solvent like ethanol (B145695), sometimes with acid or base catalysis, to yield the cyclized product. orientjchem.orgresearchgate.net
Coumarins are a class of benzopyrone compounds with diverse biological activities. They are commonly synthesized via the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions.
This compound can serve as the β-ketoester component in such reactions. Condensation with a substituted phenol (e.g., resorcinol) would lead to the formation of a 4-substituted coumarin (B35378). The reaction is typically catalyzed by strong acids like sulfuric acid or a Lewis acid. The product would be a coumarin bearing a (4-chlorophenoxy)methyl substituent at the 4-position, creating a novel phenoxy-substituted coumarin scaffold. Various synthetic methods, including the Knoevenagel, Perkin, and Wittig reactions, are available for coumarin synthesis, showcasing the flexibility in accessing these structures. researchgate.net
More complex fused heterocyclic systems, such as pyrazolopyridines, can be accessed from β-ketoester precursors. These scaffolds are considered "privileged structures" in medicinal chemistry. biorxiv.org The synthesis of a pyrazolo[4,3-b]pyridine ring system using this compound would likely be a multi-step process.
One potential pathway involves first synthesizing a 5-aminopyrazole from the ketoester. This can be achieved by reacting the ketoester with a suitable partner like malononitrile (B47326) and hydrazine. The resulting aminopyrazole, now containing the (4-chlorophenoxy)methyl side chain, can then undergo a cyclocondensation reaction with a 1,3-dicarbonyl compound or its equivalent to build the fused pyridine (B92270) ring, a strategy known as the Friedländer annulation. mdpi.com Alternatively, reacting a keto ester with a substituted 2-chloro-3-nitropyridine (B167233) can lead to intermediates that cyclize to form the pyrazolo[4,3-b]pyridine core. nih.gov
Development of Specialized Building Blocks (e.g., for CaMKIIα hub ligands)
The development of ligands for specific biological targets often requires a library of diverse small molecules for screening. Versatile building blocks like this compound are valuable for this purpose. One such target is the Ca²⁺/calmodulin-dependent protein kinase II alpha (CaMKIIα), which is implicated in pathological glutamate (B1630785) signaling following events like ischemic stroke. nih.gov
Small molecules that bind to the CaMKIIα hub domain have been shown to offer neuroprotective effects. nih.govnih.gov These ligands are often analogues of γ-hydroxybutyrate (GHB). While this compound is not a direct analogue, its modifiable structure allows it to serve as a starting point for the synthesis of novel compounds for screening. For example, the butanoate backbone can be chemically altered, and the reactive sites can be used to introduce different functionalities, as seen in the synthesis of complex ligands like Ph-HTBA and PIPA. nih.govnih.gov The derivatization strategies discussed previously—creating chiral centers, forming heterocyclic rings, and adding diverse substituents—are precisely the tools needed to generate a library of candidate molecules for binding studies against targets like the CaMKIIα hub.
Advanced Spectroscopic and Structural Characterization of Ethyl 4 4 Chlorophenoxy 3 Oxobutanoate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise molecular structure of a compound in solution. For Ethyl 4-(4-chlorophenoxy)-3-oxobutanoate, a full NMR analysis would confirm the connectivity of atoms and provide insights into the electronic environment of each nucleus.
Detailed Proton (¹H) and Carbon-¹³ (¹³C) Chemical Shift Analysis
A complete ¹H and ¹³C NMR analysis would be the first step in confirming the identity and purity of synthesized this compound.
¹H NMR Spectroscopy: The proton spectrum would be expected to show distinct signals corresponding to the ethyl group (a triplet and a quartet), the methylene (B1212753) protons adjacent to the ketone (C2-H₂), the methylene protons of the chlorophenoxy ether group (C4-H₂), and the aromatic protons on the chlorophenyl ring (two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring). The chemical shifts (δ) and coupling constants (J) would be crucial for assigning these signals to their respective protons. The integration of these signals would confirm the ratio of protons in the molecule.
¹³C NMR Spectroscopy: The carbon spectrum would provide evidence for every carbon atom in the molecule. Key signals would include those for the carbonyl carbons (ketone and ester), the carbons of the ethyl group, the methylene carbons, and the aromatic carbons. The chemical shifts would be indicative of the electronic environment; for instance, the carbon atom bonded to the ether oxygen would have a characteristic downfield shift.
Interactive Data Table: Predicted NMR Chemical Shifts Specific experimental data is unavailable. The table below illustrates the expected format for presenting such data.
Note:| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ethyl -CH₃ | ~1.2-1.3 (triplet) | ~14 |
| Ethyl -CH₂- | ~4.1-4.2 (quartet) | ~61 |
| C2 -CH₂- | ~3.6-3.7 (singlet) | ~50 |
| C4 -CH₂- | ~4.6-4.7 (singlet) | ~75 |
| Aromatic CH | ~6.9-7.3 (two doublets) | ~116, ~130 |
| C1 (Ester C=O) | - | ~167 |
| C3 (Keto C=O) | - | ~201 |
| Aromatic C-Cl | - | ~127 |
| Aromatic C-O | - | ~157 |
Multi-dimensional NMR for Complex Structure Elucidation
To unambiguously assign the proton and carbon signals and to confirm the molecular structure, multi-dimensional NMR techniques would be employed.
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would establish proton-proton coupling relationships, for example, confirming the coupling between the -CH₂- and -CH₃ protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has attached protons.
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. chemicalbook.com For this compound, LC-MS would be used to:
Assess Purity: An LC chromatogram would reveal the presence of any impurities from the synthesis, such as starting materials or by-products.
Confirm Identity: The mass spectrometer would detect the molecular ion of the target compound, confirming its molecular weight. In a typical analysis using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺ would be observed. spectrabase.com
High-Resolution Electrospray Ionization Mass Spectrometry (HREI-MS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This allows for the determination of the elemental formula of a compound.
Exact Mass: For this compound (C₁₂H₁₃ClO₄), HREI-MS would be used to measure the exact mass of the molecular ion. This experimental value would then be compared to the calculated theoretical mass. A close match (typically within 5 ppm) provides strong evidence for the proposed elemental composition, confirming the identity of the compound with a high degree of confidence.
X-ray Crystallography for Conformation and Absolute Stereochemistry
Should this compound be a crystalline solid, single-crystal X-ray crystallography could be employed to determine its three-dimensional structure in the solid state. This technique yields precise information on:
Bond Lengths and Angles: Providing an exact geometric description of the molecule.
Conformation: Revealing the spatial arrangement of the atoms and the torsion angles within the molecule. For instance, it could show the orientation of the chlorophenoxy group relative to the butanoate chain.
Intermolecular Interactions: Detailing how molecules pack together in the crystal lattice through forces like hydrogen bonds or van der Waals interactions.
Absolute Stereochemistry: If a chiral derivative were synthesized, X-ray crystallography could be used to determine its absolute configuration.
No crystallographic data for this compound was found in the performed searches.
Chromatographic Method Development for Isomer Separation and Quantitative Analysis
The separation, identification, and quantification of this compound and its potential isomers or related derivatives are crucial for ensuring the purity of synthetic products and for monitoring the progress of chemical reactions. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for these analytical challenges. The development of robust chromatographic methods is predicated on the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For this compound, a β-keto ester, reversed-phase HPLC is a suitable approach. However, the presence of keto-enol tautomerism in β-keto esters can sometimes lead to poor peak shapes. chromforum.org This issue can often be mitigated by adjusting the mobile phase pH or the column temperature to favor one tautomeric form or to accelerate the interconversion between forms. chromforum.org
Analytical HPLC Method:
An analytical HPLC method is designed for the accurate quantification and purity assessment of this compound. A reversed-phase C18 or C8 column is typically effective for separating compounds of moderate polarity. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The inclusion of a small amount of acid, like glacial acetic acid or formic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups. jocpr.com
A developed method for a structurally related compound, phenoxymethylpenicillin potassium, utilized a C18 column with a mobile phase of water, acetonitrile, and glacial acetic acid. jocpr.com Similarly, a method for other phenoxy-containing compounds used a C8 column with an isocratic elution of acetonitrile, tetrahydrofuran (B95107), and water. nih.gov Based on these established methods for similar structures, a representative analytical HPLC method for this compound has been developed.
Table 1: Representative Analytical HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 236 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 15 min |
| Expected Retention Time | ~7.5 min |
Preparative HPLC Separations:
The principles of analytical HPLC can be scaled up for preparative purposes to isolate and purify larger quantities of this compound. aralyse.techchromatographyonline.com Preparative HPLC employs larger columns and higher flow rates to handle increased sample loads. chromatographyonline.com The primary goal is to maximize throughput while maintaining adequate resolution to separate the target compound from impurities. warwick.ac.uk The method development process often begins at the analytical scale to optimize selectivity, which is then transferred to the preparative scale. aralyse.tech
When scaling up, it is common to use both concentration and volume overloading to maximize the amount of purified compound per injection. chromatographyonline.com The conditions from the analytical method, such as the mobile phase composition, are generally maintained, while the flow rate and injection volume are increased proportionally to the column dimensions.
Table 2: Representative Preparative HPLC Parameters for Purification of this compound
| Parameter | Condition |
| Column | C18, 21.2 x 250 mm, 10 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 20 mL/min |
| Detector | UV at 236 nm |
| Injection Volume | 1-5 mL (of a concentrated solution) |
| Fraction Collection | Triggered by UV signal corresponding to the target peak |
Gas Chromatography (GC) for Reaction Progress Monitoring and Product Purity
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Given that this compound is an ester, it is expected to have sufficient volatility and thermal stability for GC analysis. laboratuvar.com This makes GC an excellent choice for monitoring the progress of its synthesis and for assessing the purity of the final product. wpmucdn.compku.edu.cn
Reaction Progress Monitoring:
GC can provide rapid feedback on the consumption of reactants and the formation of products during the synthesis of this compound. Small aliquots of the reaction mixture can be withdrawn at various time points, diluted, and injected into the GC. The resulting chromatograms allow for the relative quantification of starting materials, intermediates, and the final product. For quantitative analysis, an internal standard method is often employed to ensure accuracy and precision. pku.edu.cn
A typical GC method would utilize a capillary column with a nonpolar or medium-polarity stationary phase. A temperature program is often used to ensure the efficient elution of compounds with different boiling points.
Product Purity Assessment:
For the final product, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used to determine its purity. The area normalization method can provide a quick estimation of purity, while the internal standard method offers more accurate quantitative results. pku.edu.cn GC-MS is particularly useful as it provides structural information about any detected impurities, aiding in their identification. nih.gov
The selection of the GC column and operating conditions is critical for achieving good separation of the target compound from any potential side-products or unreacted starting materials. A nonpolar stationary phase, such as one based on diphenyl dimethyl polysiloxane, is often a good starting point for the analysis of esters. researchgate.net
Table 3: Representative Gas Chromatography (GC) Parameters for this compound Analysis
| Parameter | Condition |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 150 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature | 300 °C |
| MS Transfer Line Temp | 280 °C |
Computational Chemistry and Theoretical Investigations of Ethyl 4 4 Chlorophenoxy 3 Oxobutanoate
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations offer a microscopic view of the electronic distribution and energy levels within a molecule. For Ethyl 4-(4-chlorophenoxy)-3-oxobutanoate, these methods are crucial for understanding its chemical behavior.
Density Functional Theory (DFT) for Optimized Geometries and Energetics
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable approach to determine the optimized geometry and energetics of molecules like this compound.
Theoretical studies on related butanoic acid derivatives have successfully employed DFT methods, often with the B3LYP functional and a 6-31+G(d) basis set, to obtain optimized molecular structures. biointerfaceresearch.com For this compound, a similar approach would be expected to yield reliable geometric parameters. The calculations would typically be performed in the gas phase to represent the molecule in an isolated state, free from intermolecular interactions. The resulting optimized structure would correspond to a minimum on the potential energy surface, confirmed by the absence of imaginary vibrational frequencies.
The optimized geometry would provide precise details on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the chlorophenoxy group and the conformation of the ethyl ester chain would be determined. It is anticipated that the aromatic ring would be planar, while the ethyl group would exhibit a staggered conformation to minimize steric hindrance. The relative orientation of the chlorophenoxy group with respect to the butanoate chain is a key conformational variable that would be elucidated through these calculations.
Table 1: Representative Calculated Geometric Parameters for a Substituted Butanoic Acid Derivative (Illustrative)
| Parameter | Bond Length (Å) / Angle (°) |
| C=O (keto) | ~1.21 |
| C=O (ester) | ~1.22 |
| C-O (ether) | ~1.37 |
| C-Cl | ~1.75 |
| C-C-C (backbone) | ~110-112 |
| O-C-C-C (dihedral) | Varies with conformation |
Note: This table is illustrative and based on general values for similar functional groups. Specific values for this compound would require a dedicated DFT calculation.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Reactivity Prediction)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-chlorophenoxy ring, particularly the oxygen and chlorine atoms with their lone pairs of electrons. The LUMO, conversely, is likely to be centered on the electron-deficient carbonyl groups of the β-keto ester moiety.
The HOMO-LUMO energy gap can be calculated using the outputs of a DFT calculation. This gap provides a quantitative measure of the molecule's excitability and its tendency to undergo electronic transitions. A detailed analysis of the FMOs would reveal the specific atomic orbitals contributing to these frontier orbitals, offering a visual representation of the most probable sites for nucleophilic and electrophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Related β-Keto Ester
| Parameter | Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap (η) | 4.5 to 6.5 |
| Ionization Potential (I) | 6.5 to 7.5 |
| Electron Affinity (A) | 1.0 to 2.0 |
Note: These values are representative for similar organic molecules and serve an illustrative purpose. nih.gov The exact values for the title compound would need to be determined by specific quantum chemical calculations.
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potentials.
For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atoms of the keto and ester groups, highlighting their nucleophilic character. The hydrogen atoms of the ethyl group and the aromatic ring would likely exhibit a positive potential (blue), indicating their electrophilic nature. The region around the chlorine atom would also show some negative potential due to its lone pairs. The MEP map provides a comprehensive picture of the molecule's electrostatic landscape, complementing the insights gained from FMO analysis.
Molecular Modeling for Conformational Landscape and Tautomeric Equilibria
Molecular modeling techniques are employed to explore the different spatial arrangements (conformations) of a molecule and the energetic relationships between them. For a flexible molecule like this compound, understanding its conformational preferences and the potential for tautomerism is essential.
Study of Keto-Enol Tautomerism and Energetics
β-keto esters like this compound can exist in equilibrium between two tautomeric forms: the keto form and the enol form. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. In the case of the title compound, the keto form contains two carbonyl groups, while the enol form has a hydroxyl group and a carbon-carbon double bond, often stabilized by an intramolecular hydrogen bond.
Computational studies on the parent compound, ethyl acetoacetate (B1235776) (ethyl 3-oxobutanoate), have shown that while the enol tautomer is more stable in the gas phase, the keto form predominates in the condensed phase. umsl.edu The relative stability of the tautomers is influenced by factors such as the solvent, temperature, and the nature of substituents. For this compound, the bulky and electron-withdrawing 4-chlorophenoxy group at the 4-position would likely influence the position of the tautomeric equilibrium.
DFT calculations can be used to determine the relative energies of the keto and enol tautomers, thereby predicting the equilibrium constant. The transition state connecting the two tautomers can also be located and its energy calculated, providing the activation energy for the tautomerization process. Studies on similar β-keto esters have confirmed that they predominantly exist in the keto form. nih.gov
Table 3: Illustrative Energetic Data for Keto-Enol Tautomerism of a β-Keto Ester
| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Polar Solvent |
| Keto | 0.0 (Reference) | 0.0 (Reference) |
| Enol (Z-isomer) | -2.0 to -4.0 | +1.0 to +3.0 |
Note: This table provides a general illustration of the expected trend in tautomer stability. Specific values are highly dependent on the molecular structure and the computational method used.
Conformational Analysis of Rotamers and Isomers
The presence of several single bonds in this compound allows for rotation around these bonds, leading to a variety of possible conformations or rotamers. A systematic conformational analysis is necessary to identify the most stable, low-energy conformations. This is typically achieved by performing a potential energy surface (PES) scan, where the total energy of the molecule is calculated as a function of one or more dihedral angles.
Key rotational barriers to consider in this compound include the rotation around the C-O bond of the ether linkage, the C-C bonds of the butanoate chain, and the C-O bond of the ester group. By systematically varying these dihedral angles and performing geometry optimizations at each step, a comprehensive map of the conformational landscape can be constructed.
The results of such an analysis would reveal the global minimum energy conformation, as well as other low-energy local minima. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. This information is crucial for understanding the molecule's average structure and its interactions in different environments. Conformational studies on similar acetophenone (B1666503) derivatives have been successfully carried out using DFT methods to identify the most stable conformers. nih.gov
In Silico Prediction of Reactivity and Mechanistic Pathways
In silico methods are instrumental in predicting the chemical reactivity and elucidating potential reaction mechanisms of organic compounds. For this compound, computational analysis would likely focus on its key functional groups: the β-keto ester moiety and the chlorophenoxy group.
Reactivity Descriptors: Quantum chemical calculations, particularly using Density Functional Theory (DFT), are commonly employed to determine a range of reactivity descriptors. These descriptors help in understanding the electrophilic and nucleophilic nature of different atomic sites within the molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate an electron (nucleophilicity), while the LUMO energy reflects the ability to accept an electron (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygens of the ester and ketone groups would be expected to be electron-rich, while the carbonyl carbons and the methylene (B1212753) group flanked by them would be electron-poor.
Fukui Functions: These functions provide a more quantitative measure of local reactivity, indicating the sites most susceptible to nucleophilic, electrophilic, or radical attack.
Mechanistic Pathways: Computational studies can model reaction pathways, for instance, in the synthesis of more complex molecules from this compound. Research on other β-keto esters shows that these compounds are valuable intermediates in organic synthesis. researchgate.net For example, theoretical calculations can be used to investigate the mechanism of condensation reactions, such as the Claisen condensation, which is a common method for synthesizing β-keto esters. organic-chemistry.org By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, providing insights into reaction kinetics and thermodynamics. This understanding is crucial for optimizing reaction conditions to improve yields and selectivity.
Applications in Drug Design and Molecular Interactions
The structural motifs present in this compound are found in various biologically active compounds. Computational techniques are therefore essential in evaluating its potential for drug design, particularly in understanding how it might interact with biological targets.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target.
For this compound, docking studies would be performed against the active sites of various enzymes or receptors. The process involves:
Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using software like AutoDock or Glide, the ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled.
Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are then analyzed.
Studies on similar phenoxy derivatives have successfully used molecular docking to identify potential inhibitors for various enzymes. For instance, phenoxyacetamide derivatives have been identified as potential inhibitors of DOT1L, a histone methyltransferase, through virtual screening and docking. nih.gov Similarly, phenoxy acetic acid derivatives have been evaluated as selective COX-2 inhibitors using molecular modeling. nih.govmdpi.com
Table 1: Hypothetical Molecular Docking Results for this compound against a Putative Target
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bond, Pi-Alkyl |
| Histone Deacetylase (HDAC) | -7.9 | His142, Pro33, Gly150 | Hydrogen bond, Hydrophobic |
| Carbonic Anhydrase II | -7.2 | His94, His96, Thr199 | Coordination with Zinc, Hydrogen bond |
This table is for illustrative purposes only and is based on typical results for similar compounds. No specific experimental or computational data for this compound was found.
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for assessing the stability of the docked complex and understanding the conformational changes that may occur upon binding.
An MD simulation of the this compound-protein complex would involve:
System Setup: The docked complex is placed in a simulation box, typically filled with water molecules and ions to mimic physiological conditions.
Simulation Run: The system's trajectory is calculated by integrating Newton's equations of motion over a period of nanoseconds to microseconds.
Analysis: The trajectory is analyzed to assess the stability of the complex, typically by calculating the root-mean-square deviation (RMSD) of the protein and ligand. The flexibility of different parts of the protein is analyzed through root-mean-square fluctuation (RMSF). The binding free energy can also be calculated to provide a more accurate estimation of binding affinity.
MD simulations have been used to confirm the stability of complexes between phenoxy derivatives and their target proteins, such as VEGFR-2/c-Met inhibitors and DOT1L inhibitors. nih.govrsc.org These studies often reveal that the ligand remains stably bound in the active site throughout the simulation, confirming the interactions predicted by docking. nih.govrsc.org For this compound, MD simulations would be essential to validate any promising docking results and to provide a more detailed understanding of its interaction with a potential biological target.
Synthetic Utility and Emerging Applications of Ethyl 4 4 Chlorophenoxy 3 Oxobutanoate
Key Intermediate in the Synthesis of Pharmaceutical Precursors
The molecular framework of ethyl 4-(4-chlorophenoxy)-3-oxobutanoate is particularly well-suited for the synthesis of molecules with potential therapeutic applications. The ester and ketone functionalities allow for a wide range of chemical transformations, while the 4-chlorophenoxy group is a common feature in many biologically active compounds.
Building Block for Cholesterol-Lowering Statin Side Chains
Statins are a class of lipid-lowering medications that act by inhibiting the enzyme HMG-CoA reductase, which plays a central role in the production of cholesterol in the liver. sasbdb.orgrsc.org A critical structural component of many synthetic statins, such as Atorvastatin and Rosuvastatin, is a chiral dihydroxy acid side chain. nih.gov The synthesis of these crucial side chains often relies on chiral building blocks derived from β-ketoesters.
While direct synthesis from this compound is not extensively documented in readily available literature, its structural analog, ethyl 4-chloro-3-oxobutanoate (COBE), is a well-established precursor. sasbdb.orgnih.gov The synthetic strategy involves the asymmetric reduction of the 3-keto group of COBE to yield chiral ethyl 4-chloro-3-hydroxybutyrate (CHBE). sasbdb.orgnih.gov This reduction is a key step and is often accomplished with high enantioselectivity using chemoenzymatic methods, employing enzymes such as aldo-keto reductases. sasbdb.org The resulting chiral hydroxy ester is then elaborated through several steps to construct the complete statin side chain. patsnap.com
Given the established synthetic pathways for analogous compounds, this compound represents a potential starting material for novel statin side chains, where the 4-chlorophenoxy group could be incorporated to modulate the pharmacological properties of the final drug molecule.
Table 1: Key Intermediates in Statin Side-Chain Synthesis
| Precursor | Key Transformation | Product Intermediate | Application |
| Ethyl 4-chloro-3-oxobutanoate (COBE) | Asymmetric Reduction | (S)-Ethyl 4-chloro-3-hydroxybutyrate ((S)-CHBE) | Precursor for Atorvastatin, Rosuvastatin side chains sasbdb.orgnih.gov |
| Ethyl (R)-4-cyano-3-hydroxybutanoate | Enzymatic Synthesis | Chiral synthon | Precursor for Atorvastatin side chain patsnap.com |
Development of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist Analogues
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that regulate genes involved in lipid and glucose metabolism. nih.govnih.gov PPARα, highly expressed in the liver, is a key regulator of fatty acid catabolism and has become an important therapeutic target for treating dyslipidemia. nih.gov Fibrate drugs, a class of lipid-lowering agents, exert their effects by activating PPARα.
The 4-chlorophenoxy moiety is a critical pharmacophore found in several potent PPARα agonists. Research has demonstrated that chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives exhibit significant dual agonist activity for both PPARα and PPARγ. nih.gov The synthesis of these and other related phenoxy derivatives often involves the etherification of a phenol (B47542) with a suitable alkyl halide or the stereospecific reaction of a phenoxide with a chiral substrate. nih.govorganic-chemistry.org
This compound serves as an ideal starting material for the development of such PPARα agonist analogues. Its pre-existing 4-chlorophenoxy group eliminates the need for a separate etherification step. The β-ketoester functionality can be readily transformed into the desired propanoic acid side chain through a series of well-established organic reactions, such as reduction, elimination, and further functional group manipulations. This makes it a highly efficient scaffold for building libraries of novel compounds to be screened for PPARα activity.
Table 2: Research Findings on (4-Chlorophenoxy)-Containing PPAR Agonists
| Compound Class | Target Receptor(s) | Key Structural Feature | Research Finding |
| Chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acids | PPARα and PPARγ | 4-chlorophenoxy group | Derivatives identified as potent dual agonists nih.gov |
| Substituted phenoxy derivatives | PPARα, PPARγ, PPARδ | para-substituted phenoxy group | Potency and selectivity are dependent on the nature and position of substituents on the phenoxy ring nih.gov |
Scaffold for Kinase Modulators (e.g., CaMKIIα Hub Ligands)
Information regarding the direct use of this compound as a scaffold for kinase modulators such as CaMKIIα hub ligands could not be verified from the provided search results.
Versatility in Heterocyclic Compound Synthesis
Heterocyclic compounds are of immense importance in medicinal chemistry. The reactive nature of the 1,3-dicarbonyl system in this compound makes it an excellent substrate for cyclocondensation reactions, providing access to a wide array of heterocyclic scaffolds.
Access to Diverse Pyrazole (B372694) and Pyrazolopyridine Systems
Pyrazoles and their fused derivatives are a prominent class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities. The synthesis of the pyrazole ring is most commonly achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives, a reaction known as the Knorr pyrazole synthesis.
This compound, as a β-ketoester, readily reacts with hydrazine hydrate (B1144303). The reaction typically proceeds via nucleophilic attack of the hydrazine at the ketone carbonyl, followed by cyclization and dehydration to yield a 5-pyrazolone derivative, specifically 4-((4-chlorophenoxy)methyl)-1H-pyrazol-5(4H)-one. The resulting pyrazolone (B3327878) contains the intact 4-chlorophenoxy moiety, which can be beneficial for biological activity.
Furthermore, the versatility of the β-ketoester scaffold allows for its participation in multicomponent reactions. For instance, related β-ketoesters like ethyl acetoacetate (B1235776) are widely used in one-pot, four-component reactions with an aldehyde, malononitrile (B47326), and hydrazine hydrate to construct complex and highly substituted pyranopyrazole systems. nih.govnih.gov This demonstrates the potential of this compound to serve as a key component in combinatorial strategies to generate diverse libraries of pyrazole-based compounds for drug discovery.
Table 3: Synthesis of Pyrazole Derivatives from β-Dicarbonyl Compounds
| β-Dicarbonyl Compound | Reagent(s) | Product Type | Reaction Name |
| β-Ketoester | Hydrazine | Pyrazolone google.com | Knorr Pyrazole Synthesis |
| β-Diketone | Hydrazine | Pyrazole google.com | Knorr Pyrazole Synthesis |
| Ethyl Acetoacetate | Aldehyde, Malononitrile, Hydrazine Hydrate | Pyranopyrazole nih.govnih.gov | Four-Component Reaction |
Synthesis of Substituted Coumarin (B35378) Derivatives
Coumarins (2H-chromen-2-ones) are a class of naturally occurring and synthetic benzopyrone compounds with a wide range of pharmacological properties. The Pechmann condensation is one of the most direct and widely used methods for synthesizing coumarins. This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.
This compound is an ideal β-ketoester for this reaction, enabling the synthesis of coumarins with a substituent at the 4-position. In a typical Pechmann condensation, the reaction with a phenol (e.g., resorcinol, phloroglucinol) under acidic conditions (such as sulfuric acid, sulfamic acid, or Lewis acids) leads to the formation of a 4-((4-chlorophenoxy)methyl)-substituted coumarin.
The reaction mechanism involves an initial acid-catalyzed transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation) and subsequent dehydration to form the final coumarin ring system. The ability to use a variety of substituted phenols allows for the creation of a diverse library of coumarin derivatives from this single precursor, each with potentially unique biological activities.
Table 4: Examples of Pechmann Condensation for Coumarin Synthesis
| Phenol Reactant | β-Ketoester Reactant | Catalyst Example | Product Type |
| Resorcinol | Ethyl Acetoacetate | Sulfamic Acid | 7-Hydroxy-4-methylcoumarin |
| Phloroglucinol | Ethyl Acetoacetate | Zn0.925Ti0.075O NPs | 5,7-Dihydroxy-4-methylcoumarin |
| Phenol | Ethyl 4-chloroacetoacetate | Sulfamic Acid | 4-(Chloromethyl)coumarin |
| Phenol | Ethyl Acetoacetate | [bmim]Cl·2AlCl3 (Ionic Liquid) | 4-Methylcoumarin |
Role in Chiral Pool Synthesis and Enantiopure Compound Generation
The generation of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical synthesis. While direct evidence for the inclusion of this compound in the traditional chiral pool—which typically comprises naturally occurring, abundant chiral molecules—is not extensively documented, its utility as a prochiral substrate for the synthesis of enantiopure compounds is significant. The primary route to generating chiral molecules from this β-keto ester is through the asymmetric reduction of its ketone functionality.
This process is analogous to the well-studied asymmetric reduction of similar β-keto esters, such as ethyl 4-chloro-3-oxobutanoate. nih.govnih.govresearchgate.netnih.gov In these reactions, the ketone group of the β-keto ester is selectively reduced to a hydroxyl group, creating a chiral center. The stereochemical outcome of this reduction can be controlled with high precision using various catalysts, including enzymes and chiral metal complexes.
Biocatalytic Asymmetric Reduction:
The use of whole-cell biocatalysts and isolated enzymes for the asymmetric reduction of ketones has proven to be a highly effective strategy. For the closely related ethyl 4-chloro-3-oxobutanoate, various microorganisms and their enzymes have been employed to produce either the (R)- or (S)-enantiomer of the corresponding β-hydroxy ester with high enantiomeric excess (ee) and yield.
For instance, recombinant Escherichia coli strains expressing specific NADPH-dependent aldehyde reductases have been used to synthesize ethyl (R)-4-chloro-3-hydroxybutanoate with an optical purity of 99% ee and a yield of 90.5%. nih.gov Similarly, the yeast Aureobasidium pullulans has been utilized to produce ethyl (S)-4-chloro-3-hydroxybutanoate with a conversion rate of 95.6% and an enantiomeric excess of 98.5%. researchgate.net These examples highlight the potential for this compound to serve as a substrate for similar biocatalytic reductions, yielding the corresponding chiral hydroxybutanoate, a valuable building block for more complex molecules.
The resulting chiral β-hydroxy esters are versatile intermediates. The hydroxyl and ester functionalities can be further manipulated to introduce new functional groups and extend the carbon chain, making them valuable synthons in the total synthesis of natural products and pharmaceuticals.
| Biocatalyst | Product Enantiomer | Conversion/Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Recombinant E. coli | (R)-ethyl 4-chloro-3-hydroxybutanoate | 90.5% Yield | 99% | nih.gov |
| Aureobasidium pullulans | (S)-ethyl 4-chloro-3-hydroxybutanoate | 95.6% Conversion | 98.5% | researchgate.net |
| Carbonyl reductase from Chryseobacterium sp. | (S)-ethyl 4-chloro-3-hydroxybutanoate | 95% Isolated Yield | >99.5% | nih.gov |
| Carbonyl reductase from Burkholderia gladioli | (R)-ethyl 4-chloro-3-hydroxybutanoate | Complete Conversion | 99.9% | nih.gov |
Potential Applications in Agrochemical and Advanced Material Sciences
The structural motifs present in this compound suggest its potential utility in the development of new agrochemicals and, to a lesser extent, advanced materials.
Agrochemical Applications:
The 4-chlorophenoxy group is a common feature in a variety of herbicides and fungicides. For example, the herbicide 4-chlorophenoxyacetic acid (4-CPA) is used as a plant growth regulator. nih.gov More relevant to the potential applications of this compound is the prevalence of this moiety in a class of highly effective fungicides: the triazoles.
Several commercial triazole fungicides, such as triadimefon (B1683231) and triadimenol, contain a 4-chlorophenoxy group linked to a larger heterocyclic structure. nih.gov These fungicides function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The synthesis of such complex molecules often involves the reaction of a phenoxide with a suitable electrophile containing the core structure of the final product.
Given its structure, this compound could serve as a key intermediate in the synthesis of novel triazole fungicides. The β-keto ester functionality can be readily transformed into other functional groups, providing a handle for the construction of the triazole-containing portion of the molecule. For example, the ketone could be reduced and the resulting alcohol used in a substitution reaction, or the ester could be converted to an amide to build more complex scaffolds. The development of new fungicides often involves the synthesis and screening of libraries of related compounds, and this compound represents a readily available starting material for such endeavors. nih.gov
Advanced Material Sciences:
The application of this compound in advanced material sciences is a more speculative area with limited direct research. However, the properties of β-keto esters and phenoxy compounds in general suggest some potential avenues for exploration.
For instance, β-keto esters are known to form stable metal complexes, which could be investigated for catalytic or material applications. The presence of the aromatic ring and the polar carbonyl groups could also lead to interesting liquid crystalline properties if incorporated into a suitable molecular structure. The synthesis of liquid crystals often involves the use of rigid aromatic cores functionalized with flexible side chains, a general structural motif that could potentially be accessed using this compound as a starting material. However, there is currently no published research to support this hypothesis.
Conclusion and Future Research Directions for Ethyl 4 4 Chlorophenoxy 3 Oxobutanoate
Consolidated Overview of Current Research Contributions
Ethyl 4-(4-chlorophenoxy)-3-oxobutanoate is a polyfunctionalized organic molecule whose specific research footprint in scientific literature is notably sparse. Its chemical architecture, featuring a β-keto ester system linked to a 4-chlorophenoxy group via an ether bond, designates it as a valuable, yet largely untapped, chemical intermediate. The preponderance of research on analogous structures, particularly β-keto esters, establishes their role as highly versatile building blocks in organic synthesis. researchgate.net These compounds are prized for the reactivity of their dicarbonyl system and the acidity of the α-methylene protons, which allows for a wide array of chemical transformations.
The presence of the 4-chlorophenoxy moiety introduces functionalities that can influence the electronic properties and biological activity of derivative compounds. Halogenated phenoxy structures are common motifs in agrochemicals and pharmaceuticals, suggesting that this compound holds significant potential as a precursor for molecules with programmed biological activity. Research on closely related phenoxyacetic acids has shown their utility in developing selective inhibitors for enzymes like cyclooxygenase-2 (COX-2) and agonists for receptors such as the free fatty acid receptor 1 (FFA1). nih.govnih.govmdpi.com Thus, the primary contribution of this compound to date is its latent potential as a scaffold for synthetic chemistry, poised for the development of more complex and potentially bioactive molecules.
Identification of Unexplored Synthetic Routes and Methodological Enhancements
The conventional synthesis of this compound likely proceeds via a classical Williamson ether synthesis, involving the reaction of ethyl 4-chloro-3-oxobutanoate with 4-chlorophenol (B41353) in the presence of a base. While effective, this method can be improved upon by exploring more modern and efficient synthetic strategies. Several unexplored routes offer potential enhancements in yield, purity, reaction conditions, and environmental impact.
Methodological Enhancements and Unexplored Routes:
| Synthetic Method | Description | Potential Advantages |
| Mild Acetoacetylation | Reaction of 4-chlorophenol with a modern acetoacetylating agent like 2,2,6-trimethyl-4H-1,3-dioxin-4-one. allresearchjournal.comorganic-chemistry.org | Proceeds under much milder, near-neutral conditions, often resulting in quantitative yields and avoiding the formation of byproducts associated with harsher reagents. allresearchjournal.comorganic-chemistry.org |
| Biocatalytic Transesterification | Lipase-catalyzed transesterification between an alcohol and a different ester of 4-(4-chlorophenoxy)-3-oxobutanoic acid. google.com | Utilizes mild, solvent-free conditions, offering high chemoselectivity and an environmentally friendly profile. It also opens pathways for creating optically active products if chiral alcohols are used. google.com |
| Flow Chemistry | Adaptation of the synthesis to a continuous flow process. The reagents are pumped through a heated and pressurized reactor coil. | Offers superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety, and seamless scalability. riken.jprsc.org This method is well-suited for optimizing esterification reactions. riken.jp |
These alternative methodologies represent significant opportunities to refine the production of this compound, making it more accessible, cost-effective, and sustainable for broader application in research and development.
Prospective Areas for Advanced Derivatization and Bioactive Molecule Discovery
The true value of this compound lies in its potential for derivatization. Its structure contains multiple reactive sites—the α-carbon, the ketone, the ester, and the aromatic ring—that can be selectively modified to generate a diverse library of new chemical entities.
The β-dicarbonyl core is a well-established precursor for the synthesis of a wide range of heterocyclic compounds through multicomponent reactions. researchgate.net For example, condensation with hydrazines can yield pyrazoles, reaction with ureas or thioureas can produce pyrimidines, and a Hantzsch-type reaction with an aldehyde and ammonia (B1221849) can lead to dihydropyridines. nih.gov These heterocyclic cores are privileged structures in medicinal chemistry, frequently appearing in approved drugs.
Prospective Derivatives and Bioactive Potential:
| Derivative Class | Proposed Synthetic Transformation | Potential Biological Application |
| Pyrazoles | Reaction with substituted hydrazines. | Anti-inflammatory (COX/LOX inhibition), Antiviral, Anticancer. |
| Carboxamides | Aminolysis of the ethyl ester with various primary or secondary amines. | FFA1 receptor agonism (potential anti-diabetic agents). nih.gov |
| Substituted Ketones | Alkylation or acylation at the α-carbon. | Precursors for more complex steroid-like or terpenoid-like structures. |
| Thiazoles | Hantzsch thiazole (B1198619) synthesis using α-halogenation followed by reaction with a thioamide. | Antimicrobial, Anti-inflammatory (COX-2 inhibition). mdpi.com |
| β-Amino Esters | Reductive amination of the ketone functionality. | Chiral building blocks for synthesizing peptide mimics or β-lactams. |
By systematically exploring these derivatization pathways, researchers can unlock the potential of this compound as a foundational element for the discovery of novel bioactive molecules.
Integration with Emerging Chemical Technologies and Computational Tools
Future research on this compound and its derivatives can be significantly accelerated and enhanced by integrating emerging technologies. Computational chemistry and artificial intelligence (AI) offer powerful tools for prediction and design, while advanced automation can streamline synthesis and testing.
Application of Emerging Technologies:
| Technology | Specific Application | Expected Outcome |
| Computational Chemistry | Use Density Functional Theory (DFT) to analyze the molecule's electronic structure and predict the reactivity of different sites. nih.gov Employ molecular docking to screen virtual libraries of derivatives against protein targets like COX-2 or FFA1. nih.govnih.gov | Rational guidance for synthetic efforts by prioritizing derivatives with the highest predicted binding affinity and most favorable reactivity. Deeper understanding of structure-activity relationships. |
| Artificial Intelligence (AI) | Utilize generative AI models to design novel derivatives de novo, optimized for multiple parameters simultaneously (e.g., potency, selectivity, synthetic accessibility). iptonline.comtandfonline.com Apply AI-powered retrosynthesis tools to identify the most efficient and robust synthetic routes to novel target molecules. acs.orgmdpi.com | Exploration of vast, uncharted chemical space to identify highly novel and potent drug candidates. iptonline.com Reduction of development time and resources by optimizing synthetic planning. |
| Automated Synthesis | Combine flow chemistry with robotic platforms for the automated synthesis and purification of a library of derivatives. | High-throughput synthesis of compound libraries for biological screening, dramatically accelerating the design-make-test-analyze (DMTA) cycle in drug discovery. iptonline.com |
The synergy between these advanced technologies provides a powerful framework for future investigations. By combining predictive computational models with high-throughput automated synthesis, the path from the foundational building block, this compound, to novel, optimized, and potentially patentable bioactive compounds can be navigated with unprecedented speed and efficiency.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 4-(4-chlorophenoxy)-3-oxobutanoate, and how are they optimized for yield and purity?
- Methodology :
- Esterification : React 4-(4-chlorophenoxy)-3-oxobutanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) via reflux, followed by neutralization and extraction .
- Condensation : Use ethyl 4-chloro-3-oxobutanoate with 4-chlorophenol in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–8 hours .
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) improves purity. Yield optimization requires stoichiometric control of reagents and inert atmospheres to prevent hydrolysis .
Q. How is this compound characterized structurally and quantitatively?
- Techniques :
- NMR : ¹H/¹³C NMR confirms ester linkage (δ ~4.1 ppm for CH₂CH₃) and ketone (δ ~3.5 ppm for COCH₂) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) quantify purity (>98%) and detect byproducts .
- MS : ESI-MS ([M+H]⁺) validates molecular weight (e.g., C₁₂H₁₃ClO₄: calculated 274.05; observed 274.08) .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound derivatives be achieved?
- Methodology :
- Enzymatic Reduction : Use NADPH-dependent aldehyde reductase (e.g., from Sporobolomyces salmonicolor) in an n-butyl acetate/water biphasic system to reduce the 3-keto group to (R)-3-hydroxy with 86% enantiomeric excess .
- Chiral Catalysts : Employ Ru-BINAP complexes for asymmetric hydrogenation, achieving >90% ee under 50 bar H₂ .
Q. How do electronic effects of substituents (e.g., nitro, fluoro) on the phenyl ring influence reactivity and bioactivity?
- Data Analysis :
- Nitro Substituents : Ethyl 4-(4-nitrophenyl)-3-oxobutanoate (CAS 62088-12-4) shows reduced electrophilicity at the ketone due to electron-withdrawing effects, requiring harsher reaction conditions (e.g., 100°C, 12h) for nucleophilic additions .
- Fluoro Substituents : Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate exhibits enhanced metabolic stability in vitro compared to non-fluorinated analogs, attributed to reduced oxidative metabolism .
Q. How can contradictions in reported biological activity data (e.g., NF-κB inhibition vs. IL-8 modulation) be resolved?
- Methodological Approach :
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line, incubation time). For example, NF-κB inhibition (IC₅₀ = 1.2 µM in HEK293) vs. IL-8 suppression (IC₅₀ = 5.8 µM in THP-1) may reflect cell-specific signaling .
- Structural Analogs : Test derivatives (e.g., methylthio or trifluoromethyl variants) to isolate substituent effects. Ethyl 4-(2-chloro-4-(methylthio)phenyl)-4-oxobutanoate showed 10-fold higher IL-8 inhibition than the parent compound .
Key Recommendations for Researchers
- Synthetic Optimization : Prioritize biphasic systems for air/moisture-sensitive reactions to enhance yield and enantioselectivity .
- Data Interpretation : Cross-validate bioactivity results using orthogonal assays (e.g., ELISA for cytokines, luciferase reporters for transcription factors) .
- Safety : Handle chloro and nitro derivatives in fume hoods due to potential toxicity; use PPE and monitor waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
